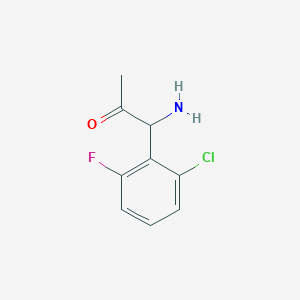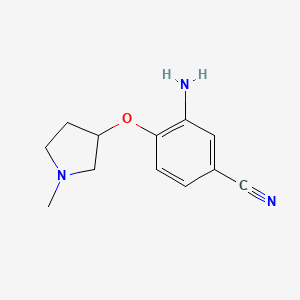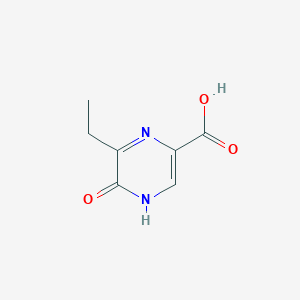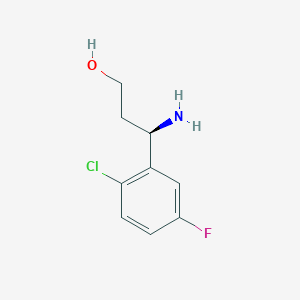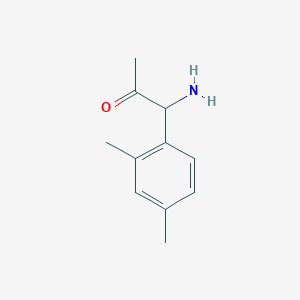
1-Amino-1-(2,4-dimethylphenyl)acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-(2,4-dimethylphenyl)acetone is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol It is a derivative of acetone, where one of the hydrogen atoms is replaced by an amino group and another by a 2,4-dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(2,4-dimethylphenyl)acetone can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylbenzaldehyde with ammonia and acetone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve high-quality products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-1-(2,4-dimethylphenyl)acetone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Amino-1-(2,4-dimethylphenyl)acetone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Amino-1-(2,4-dimethylphenyl)acetone involves its interaction with specific molecular targets and pathways. The compound can form imine derivatives (Schiff bases) through reactions with aldehydes and ketones. These imine derivatives can further undergo various transformations, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-1-phenylacetone: Similar structure but lacks the 2,4-dimethyl groups.
1-Amino-1-(4-methylphenyl)acetone: Similar structure with a single methyl group at the 4-position.
1-Amino-1-(2,6-dimethylphenyl)acetone: Similar structure with methyl groups at the 2 and 6 positions.
Uniqueness
1-Amino-1-(2,4-dimethylphenyl)acetone is unique due to the presence of two methyl groups at the 2 and 4 positions of the phenyl ring. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
1-amino-1-(2,4-dimethylphenyl)propan-2-one |
InChI |
InChI=1S/C11H15NO/c1-7-4-5-10(8(2)6-7)11(12)9(3)13/h4-6,11H,12H2,1-3H3 |
Clé InChI |
ZSMNOLCZCUVZPS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(C(=O)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


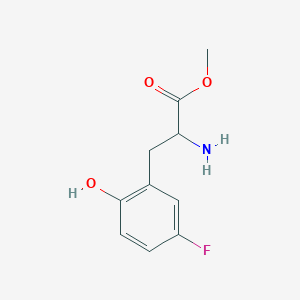
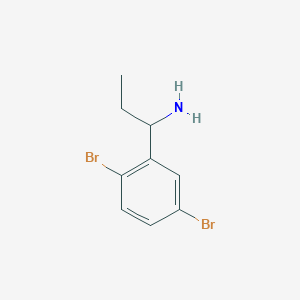
![1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]acetone](/img/structure/B13045963.png)
